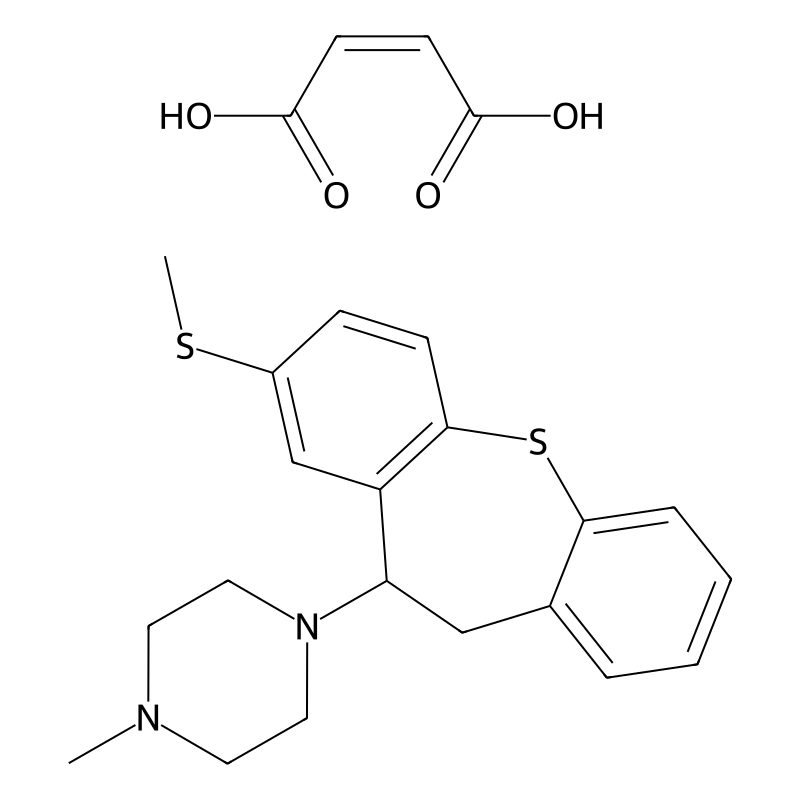

Methiothepin maleate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Serotonin and Dopamine Antagonism

Methiothepin maleate acts as an antagonist at both serotonin (5-HT) and dopamine receptors in the brain. [] This means it can block the action of these neurotransmitters, potentially impacting mood, cognition, and movement. Studies have investigated its interaction with specific serotonin receptor subtypes, like 5-HT2 receptors, to understand its role in behaviors and physiological processes. []

Animal Models of Neurological Disorders

Researchers have explored the use of methiothepin maleate in animal models of neurological disorders like schizophrenia and Parkinson's disease. The rationale behind this lies in its ability to modulate dopamine and serotonin signaling, which are implicated in these conditions. [] However, further research is needed to determine its effectiveness and potential therapeutic applications.

Investigation of Brain Function

Methiothepin maleate has been used as a research tool to study brain function. By selectively blocking specific neurotransmitter receptors, scientists can gain insights into the role of these pathways in various behaviors and processes. For instance, studies might use methiothepin maleate to understand the contribution of serotonin to anxiety-like behaviors in animals. []

Methiothepin maleate, also known as Metitepine maleate, is a maleate salt derived from the psychotropic compound methiothepin. It is classified as a tricyclic compound and is recognized for its role as a non-selective antagonist of serotonin, dopamine, and adrenergic receptors. This compound has been primarily studied for its potential antipsychotic properties but has never been marketed for clinical use. The chemical formula for methiothepin maleate is C24H28N2O4S2, with a molar mass of 460.62 g/mol .

- Methiothepin maleate binds to various serotonin receptors, including 5-HT1 and 5-HT2 subtypes, and blocks the action of serotonin at these receptors [].

- Serotonin is a neurotransmitter involved in mood, cognition, and behavior. By blocking serotonin receptors, methiothepin maleate may have produced its antipsychotic effects in research studies [].

- Formation of Methiothepin: The initial step includes the reaction of 1-methylpiperazine with various precursors to form methiothepin.

- Salt Formation: Methiothepin reacts with maleic acid to form methiothepin maleate through an acid-base reaction, yielding the maleate salt .

- Halogenation and Functional Group Interconversion: Various halogenation steps and functional group interconversions are employed during the synthesis of methiothepin, allowing for the modification of its structure to enhance biological activity .

Methiothepin maleate exhibits significant biological activity primarily as a potent antagonist at serotonin receptors, particularly 5-HT2 and 5-HT1 subtypes. Its antagonistic properties suggest potential applications in treating conditions related to serotonin dysregulation, such as schizophrenia and other mood disorders. Furthermore, it has shown dopaminergic antagonism, which may contribute to its antipsychotic effects .

The synthesis methods for methiothepin maleate can be summarized as follows:

- Reduction Reaction: The process begins with the reduction of specific aromatic compounds.

- Halogenation: Subsequent halogenation reactions using thionyl chloride modify the aromatic structure.

- Cyclization: A cyclization step involving phosphorus pentoxide results in the formation of the dibenzothiepine core.

- Salt Formation: Finally, the addition of maleic acid leads to the formation of methiothepin maleate through salt formation .

Methiothepin maleate has been primarily investigated for its potential use in psychiatric medicine due to its antipsychotic properties. Its ability to antagonize serotonin receptors makes it a candidate for exploring treatments for various psychiatric disorders, including schizophrenia and depression. Additionally, it has been used in research settings to study serotonin's role in physiological processes such as renal function and gastrointestinal motility .

Research into the interactions of methiothepin maleate with various receptors indicates its non-selective antagonistic profile across multiple receptor types:

- Serotonin Receptors: Methiothepin maleate shows high affinity for 5-HT2 and 5-HT1 receptors, influencing mood regulation and psychotic symptoms.

- Dopamine Receptors: Its action on dopaminergic pathways suggests potential effects on reward pathways and motor control.

- Adrenergic Receptors: Interaction with adrenergic receptors may contribute to cardiovascular effects observed in some pharmacological studies .

Several compounds share structural or functional similarities with methiothepin maleate. Here are a few notable examples:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| Chlorpromazine | Antipsychotic properties | Phenothiazine derivative |

| Olanzapine | Antagonistic effects on serotonin/dopamine | Atypical antipsychotic |

| Quetiapine | Broad receptor activity | Improved side effect profile |

| Risperidone | Serotonin-dopamine antagonism | Selective serotonin receptor antagonist |

Methiothepin maleate stands out due to its non-selective receptor antagonism across multiple neurotransmitter systems, which may provide a broader therapeutic window compared to more selective compounds like olanzapine or risperidone .

Solubility Profile in Organic and Aqueous Media

Methiothepin maleate exhibits distinct solubility characteristics across different solvent systems, reflecting its amphiphilic nature as a maleate salt of a lipophilic tricyclic compound. The compound demonstrates excellent solubility in polar aprotic organic solvents, with solubilities of 30 mg/mL in both dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) [1] [2]. These high solubilities make these solvents preferred choices for preparing stock solutions in research applications.

The solubility profile in alcoholic media shows significantly reduced values, with ethanol achieving only 0.5 mg/mL [1] [2]. This limited alcoholic solubility is characteristic of the maleate salt form and influences formulation considerations for pharmaceutical applications.

Aqueous solubility presents a moderate profile, with water solubility reported at 13 mg/mL [3] [4]. However, in physiologically relevant buffer systems, solubility becomes more restricted. When dissolved in a DMSO:phosphate-buffered saline mixture (1:2 ratio, pH 7.2), the solubility drops to 0.33 mg/mL [1] [2]. The compound is generally described as sparingly soluble in aqueous buffers, necessitating the use of organic co-solvents for physiological studies [1].

The solubility characteristics can be attributed to the compound's molecular structure, which contains both hydrophilic (maleate anion) and lipophilic (tricyclic core) components. The predicted pKa value of 7.95±0.42 [4] indicates that the compound exists partially ionized at physiological pH, influencing its aqueous solubility behavior.

| Solvent System | Solubility (mg/mL) | Classification | Applications |

|---|---|---|---|

| DMSO | 30 | Highly soluble | Stock solution preparation |

| DMF | 30 | Highly soluble | Alternative organic solvent |

| Ethanol | 0.5 | Poorly soluble | Limited alcoholic formulations |

| Water | 13 | Moderately soluble | Aqueous preparations |

| DMSO:PBS (1:2) | 0.33 | Poorly soluble | Physiological studies |

Thermal Stability and Degradation Kinetics

Methiothepin maleate demonstrates good thermal stability under appropriate storage conditions. The compound has a melting point range of 171-173°C [4] [5], indicating solid-state stability at ambient temperatures. This relatively high melting point suggests strong intermolecular forces in the crystalline lattice, contributing to its stability profile.

Storage stability studies indicate that the compound maintains its integrity for at least four years when stored at -20°C [1]. This extended stability period makes it suitable for long-term research applications and pharmaceutical development programs. The crystalline solid form contributes to this stability by providing a structured molecular arrangement that resists degradation.

Thermal decomposition characteristics have been evaluated using safety data, which indicates that no decomposition occurs when the compound is used according to specifications [6]. The compound does not present an explosion hazard and is not classified as flammable [6], supporting its safety profile during handling and storage.

The degradation pathway under extreme conditions involves the formation of carbon dioxide, carbon monoxide, hydrogen sulfide, and nitrogen oxides as hazardous decomposition products [6]. These decomposition products are consistent with the sulfur and nitrogen-containing heterocyclic structure of the parent compound.

Storage recommendations emphasize the importance of maintaining desiccated conditions and protection from light to preserve compound integrity [3] [7]. The white crystalline appearance serves as a visual indicator of compound quality, with any color changes potentially indicating degradation [6].

Spectroscopic Fingerprints (Ultraviolet-Visible, Infrared, Raman, Mass Spectrometry)

Ultraviolet-Visible Spectroscopy

Methiothepin maleate exhibits characteristic ultraviolet absorption with a maximum wavelength (λmax) at 276 nm [1] [2]. This absorption band is attributed to the aromatic chromophore system within the tricyclic dibenzothiepin core structure. The UV-Vis spectrum provides a reliable method for compound identification and purity assessment in routine analytical procedures.

The absorption characteristics in the ultraviolet region are particularly useful for high-performance liquid chromatography (HPLC) detection, where UV detection at 276 nm enables sensitive and selective quantification [8]. The relatively high molar absorptivity at this wavelength supports the use of UV-Vis spectroscopy for both qualitative and quantitative analysis.

Infrared Spectroscopy

Infrared spectroscopic analysis reveals characteristic absorption bands corresponding to the functional groups present in methiothepin maleate. The compound exhibits typical vibrations associated with aromatic C-H stretching, C=C aromatic stretching, and C-S stretching modes from the thiepin ring system [9] [10].

The maleate counterion contributes distinct carbonyl stretching frequencies around 1700 cm⁻¹, along with O-H stretching from the carboxylic acid groups [10]. The fingerprint region between 600-1500 cm⁻¹ provides unique spectral patterns that enable definitive compound identification and differentiation from structurally related compounds.

Raman Spectroscopy

Raman spectroscopy complements infrared analysis by providing additional structural information through different selection rules. The fingerprint region typically between 300-1900 cm⁻¹ in Raman spectroscopy offers unique vibrational signatures for methiothepin maleate [9] [11] [10].

The technique is particularly valuable for pharmaceutical analysis as it can distinguish between different salt forms and polymorphs of the same active compound [11] [10]. Raman spectroscopy has demonstrated utility in detecting trace pharmaceutical compounds and can be applied to quality control and forensic applications [11].

Mass Spectrometry

Mass spectrometric analysis provides definitive molecular weight confirmation and structural information through fragmentation patterns. The molecular ion peak for methiothepin maleate appears at m/z 472.62, corresponding to the intact salt complex [1] [3] [7].

Fragmentation studies reveal characteristic loss patterns consistent with the tricyclic structure, including typical losses from the piperazine ring and methylthio substituent [12]. Electrospray ionization mass spectrometry is particularly suitable for this compound, providing both molecular ion confirmation and structural elucidation through tandem mass spectrometry experiments [12] [13].

The mass spectrometric fingerprint enables unambiguous identification and can detect trace impurities or degradation products [12]. High-resolution mass spectrometry further enhances specificity by providing accurate mass measurements for elemental composition determination.

| Analytical Technique | Key Parameters | Applications | Advantages |

|---|---|---|---|

| UV-Vis Spectroscopy | λmax = 276 nm | Identity, purity assessment | Routine, quantitative |

| IR Spectroscopy | Fingerprint 600-1500 cm⁻¹ | Structural confirmation | Complementary information |

| Raman Spectroscopy | Fingerprint 300-1900 cm⁻¹ | Polymorph identification | Non-destructive |

| Mass Spectrometry | Molecular ion m/z 472.62 | Molecular weight, structure | High specificity |

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Irritant

Other CAS

19728-88-2

Wikipedia

Dates

2: Hudecki MS, Pollina CM, Bhargava AK, Hudecki RS. Screening of antiserotoninergic drugs with the genetically dystrophic chicken. Arch Neurol. 1980 Sep;37(9):545-50. PubMed PMID: 6448038.

3: Masala A, Devilla L, Delitala G, Alagna S, Rovasio PP, Capitanio GL. Action of the serotoninergic and dopaminergic antagonist methiothepin maleate on serum prolactin and growth hormone levels in man. Panminerva Med. 1979 Apr-Jun;21(2):65-8. PubMed PMID: 554040.